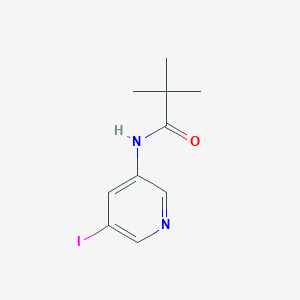
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
Overview
Description
“N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with an iodine atom at the 5-position and a 2,2-dimethyl-propionamide group attached to the nitrogen atom .Chemical Reactions Analysis
As a pyridine derivative, “this compound” would be expected to undergo reactions typical of the pyridine ring. This could include electrophilic substitution at the 2- or 4-positions, nucleophilic substitution at the 3-position, or reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 5-iodopyridin-3-yl-methanol, a related compound, has a predicted boiling point of 333.3±32.0 °C and a predicted density of 1.982±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Characterization
N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide and similar compounds have been extensively studied in the field of organic synthesis and structural characterization. For instance, Chernov'yants et al. (2011) investigated the synthesis and spectroscopic characterization of a related compound, 5-trifluoromethyl-pyridine-2-thione, interacting with iodine. They conducted UV-spectroscopy and X-ray diffraction studies to understand the structural properties of the resultant compounds (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Coordination Polymers and Ligand Synthesis
Research has also focused on the development of coordination polymers using ligands related to this compound. Zhao, Jennings, & Puddephatt (2008) described the synthesis of a new pyridine–diphosphine ligand, which shows potential for forming polymeric coordination compounds with applications in self-assembly through amide hydrogen bonding (Zhao, Jennings, & Puddephatt, 2008).
Antimicrobial and Antitubercular Activities
Compounds structurally similar to this compound have been evaluated for their antimicrobial and antitubercular properties. Kantevari et al. (2011) synthesized substituted pyridines and dihydro-6H-quinolin-5-ones, evaluating their in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Heterocyclic Synthesis and Pharmacological Activities
The compound and its derivatives are significant in the field of heterocyclic chemistry and pharmacology. Fadda, Etman, El-Seidy, & Elattar (2012) explored the synthesis of new pyrazole, pyridine, and pyrimidine derivatives with potential pharmacological applications, showcasing the versatility of this compound in synthesizing various bioactive compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Antidepressant and Nootropic Activities
In addition to antimicrobial properties, related compounds have been synthesized and tested for their antidepressant and nootropic activities. Thomas, Nanda, Kothapalli, & Hamane (2016) synthesized Schiff’s bases and azetidinone analogues, which exhibited antidepressant and nootropic activities, indicating the potential of these compounds in CNS-related therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(5-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCHDNICOXMWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640078 | |
| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-38-6 | |
| Record name | N-(5-Iodo-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


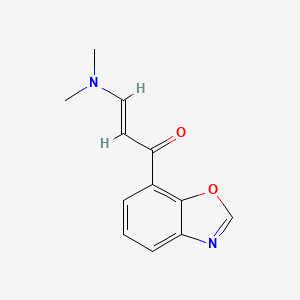

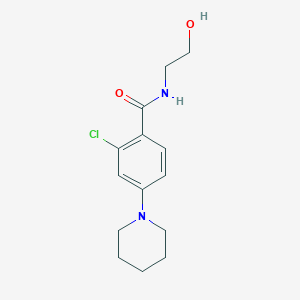

![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)
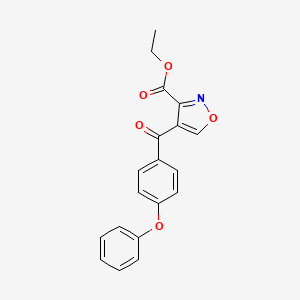
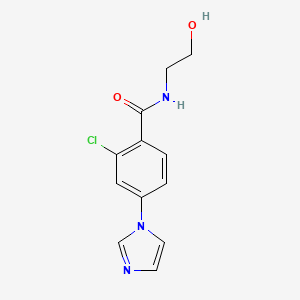


![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)
![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

